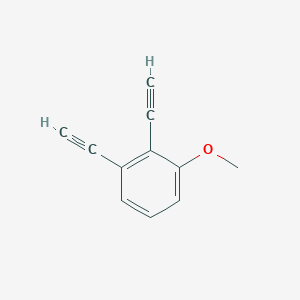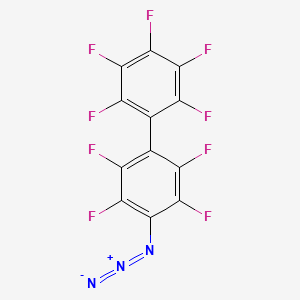![molecular formula C42H36O2Si B14240518 Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]- CAS No. 380910-84-9](/img/structure/B14240518.png)
Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]- is a complex organosilicon compound It features a silane core bonded to two dimethyl groups and two indenyl groups, each substituted with a 5-methyl-2-furanyl and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]- typically involves the reaction of appropriate indenyl precursors with a silane reagent. The reaction conditions often require a catalyst to facilitate the formation of the desired product. For instance, the use of a platinum or palladium catalyst can be effective in promoting the reaction.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would include the preparation of the indenyl precursors, followed by their reaction with a silane reagent under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may require the presence of a catalyst, such as a transition metal complex, to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols or siloxanes, while reduction could produce simpler silane derivatives.
Aplicaciones Científicas De Investigación
Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism by which Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]- exerts its effects involves its interaction with specific molecular targets. The indenyl groups can interact with various receptors or enzymes, modulating their activity. The silane core provides stability and facilitates the compound’s incorporation into larger molecular structures.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl(5-methyl-2-furyl)silane
- Trimethyl(5-methyl-2-furyl)germane
- Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
Uniqueness
Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]- is unique due to its combination of indenyl and furan substituents, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific interactions with biological molecules or advanced material synthesis.
Propiedades
Número CAS |
380910-84-9 |
|---|---|
Fórmula molecular |
C42H36O2Si |
Peso molecular |
600.8 g/mol |
Nombre IUPAC |
dimethyl-bis[2-(5-methylfuran-2-yl)-4-phenyl-1H-inden-1-yl]silane |
InChI |
InChI=1S/C42H36O2Si/c1-27-21-23-39(43-27)37-25-35-31(29-13-7-5-8-14-29)17-11-19-33(35)41(37)45(3,4)42-34-20-12-18-32(30-15-9-6-10-16-30)36(34)26-38(42)40-24-22-28(2)44-40/h5-26,41-42H,1-4H3 |
Clave InChI |
STCDMQINCVEGFO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C2=CC3=C(C=CC=C3C2[Si](C)(C)C4C5=CC=CC(=C5C=C4C6=CC=C(O6)C)C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid](/img/structure/B14240442.png)
![(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol](/img/structure/B14240443.png)
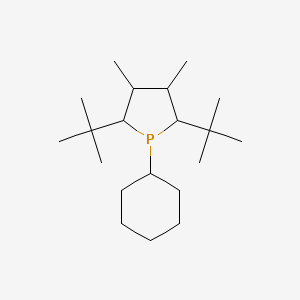
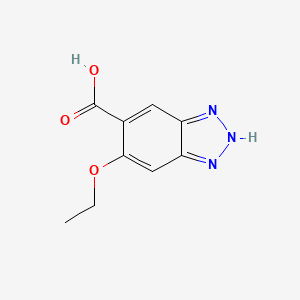

![(E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14240478.png)
![Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]-](/img/structure/B14240480.png)
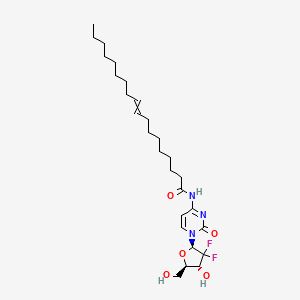
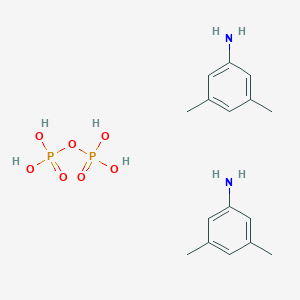

![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine](/img/structure/B14240501.png)
